molecular formula C7H8ClFN2 B11746772 (3-Chloro-4-fluorobenzyl)hydrazine

(3-Chloro-4-fluorobenzyl)hydrazine

Cat. No.: B11746772
M. Wt: 174.60 g/mol
InChI Key: LEWHGSKMPIEIAY-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorobenzyl)hydrazine is a chemical compound with the molecular formula C7H8ClFN2 It is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms, and a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorobenzyl)hydrazine typically involves the reaction of (3-Chloro-4-fluorobenzyl)chloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

C7H6ClF+N2H4C7H8ClFN2+HClC_7H_6ClF + N_2H_4 \rightarrow C_7H_8ClFN_2 + HCl C7​H6​ClF+N2​H4​→C7​H8​ClFN2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorobenzyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium azide or other halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.

Scientific Research Applications

(3-Chloro-4-fluorobenzyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorobenzyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorobenzyl)hydrazine
  • (4-Fluorobenzyl)hydrazine
  • (3-Chloro-4-methylbenzyl)hydrazine

Comparison

Compared to similar compounds, (3-Chloro-4-fluorobenzyl)hydrazine is unique due to the presence of both chlorine and fluorine substituents on the benzyl group. This dual substitution can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

(3-chloro-4-fluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8ClFN2/c8-6-3-5(4-11-10)1-2-7(6)9/h1-3,11H,4,10H2

InChI Key

LEWHGSKMPIEIAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNN)Cl)F

Origin of Product

United States

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